molecular formula C14H13FN4O2S B10988798 5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide

5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10988798
M. Wt: 320.34 g/mol
InChI Key: LJIZOIXWUYHSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Thiadiazole Ring: The thiadiazole ring can be introduced through cyclization reactions involving thiosemicarbazide and appropriate carbonyl compounds.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, particularly due to the presence of the thiadiazole ring, which is known for its biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The combination of fluorine and thiadiazole rings often enhances the pharmacokinetic properties of molecules, making them more effective as therapeutic agents.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide would depend on its specific application. Generally, indole derivatives can interact with various molecular targets, including enzymes and receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions, while the thiadiazole ring can interact with metal ions or other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1H-indole-2-carboxamide: Lacks the methoxymethyl and thiadiazole groups, potentially less biologically active.

    N-(5-methoxymethyl-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide: Lacks the fluorine atom, which may affect its binding affinity and biological activity.

    1-methyl-1H-indole-2-carboxamide: Lacks both the fluorine and thiadiazole groups, likely less potent in biological applications.

Uniqueness

The uniqueness of 5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide lies in its combination of functional groups, which can enhance its chemical reactivity and biological activity. The presence of the fluorine atom, methoxymethyl group, and thiadiazole ring makes it a promising candidate for various applications in research and industry.

Properties

Molecular Formula

C14H13FN4O2S

Molecular Weight

320.34 g/mol

IUPAC Name

5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C14H13FN4O2S/c1-19-10-4-3-9(15)5-8(10)6-11(19)13(20)16-14-18-17-12(22-14)7-21-2/h3-6H,7H2,1-2H3,(H,16,18,20)

InChI Key

LJIZOIXWUYHSGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.